Dibutylzirconocene dichloride
CAS No.:
Cat. No.: VC16188222
Molecular Formula: C18H26Cl2Zr
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26Cl2Zr |
|---|---|
| Molecular Weight | 404.5 g/mol |
| Standard InChI | InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | KZUKCLOWAMFDDB-UHFFFAOYSA-L |
| Canonical SMILES | CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Introduction
Structural Characteristics and Molecular Composition
Dibutylzirconocene dichloride (C₁₈H₂₆Cl₂Zr) features a zirconium(IV) center coordinated to two n-butyl-substituted cyclopentadienyl (Cp) ligands and two chloride anions. The n-butyl groups enhance steric bulk and electron-donating effects compared to the parent zirconocene dichloride (C₁₀H₁₀Cl₂Zr), altering solubility and reactivity . X-ray crystallography of analogous compounds reveals a distorted tetrahedral geometry around the zirconium atom, with Cp ligands in a bent sandwich arrangement .
Table 1: Comparative Structural Properties of Zirconocene Derivatives
| Compound | Molecular Formula | Substituents | Melting Point (°C) | Stability in Air |
|---|---|---|---|---|
| Zirconocene dichloride | C₁₀H₁₀Cl₂Zr | None | 248–250 | Moderate |
| Dibutylzirconocene dichloride | C₁₈H₂₆Cl₂Zr | n-Butyl on Cp rings | 98.7–99.4 | High |
Synthesis and Preparation Methods
Dibutylzirconocene dichloride is synthesized via alkylation of zirconocene dichloride with butyllithium or Grignard reagents. This method ensures selective substitution of chloride ligands while retaining the Cp-Zr framework . Alternatively, transmetalation reactions between zirconocene hydrides and butyl halides offer a pathway to this compound, though yields are highly dependent on reaction conditions .
A notable thermal decomposition pathway involves γ-hydrogen abstraction from the butyl groups at room temperature, generating paramagnetic zirconium(III) intermediates such as butylzirconocene(III) and zirconocene(III) hydride . This reactivity underscores the compound’s propensity for radical-mediated transformations.
Reactivity and Decomposition Pathways
Thermal decomposition of dibutylzirconocene dichloride proceeds through a sequence of steps:
-
γ-H Abstraction: Initial cleavage of C–H bonds in the butyl chains forms crotylzirconocene(IV) hydride .
-
Dimerization: Crotyl intermediates undergo cyclization to form zirconacyclobutane and zirconacyclopentane derivatives .
-
Redox Processes: Paramagnetic zirconium(III) species emerge as byproducts, detectable via EPR spectroscopy .
These pathways highlight the compound’s dual role as both a precursor to reactive intermediates and a participant in C–C bond-forming reactions.
Comparative Analysis with Related Metallocenes
Dibutylzirconocene dichloride’s n-butyl substituents confer distinct advantages:
-
Enhanced Solubility: Improved solubility in nonpolar solvents compared to unsubstituted analogs .
-
Steric Modulation: Bulky butyl groups stabilize reactive intermediates, reducing unwanted side reactions .
-
Thermal Stability: Higher decomposition onset temperatures relative to benzyl-substituted derivatives .
In contrast, zirconocene dichloride (C₁₀H₁₀Cl₂Zr) exhibits greater oxophilicity, limiting its utility in oxygen-rich environments .
Future Perspectives and Research Directions
-
Catalyst Design: Tuning butyl substituents to optimize selectivity in asymmetric reductions.
-
Cross-Coupling Reactions: Leveraging zirconium intermediates for C–X bond formations.
-
Sustainable Chemistry: Developing recyclable zirconocene-based catalytic systems.
Dibutylzirconocene dichloride’s versatility positions it as a cornerstone for advancing organometallic catalysis, particularly in contexts demanding steric control and functional group tolerance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume